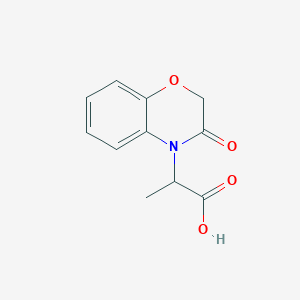

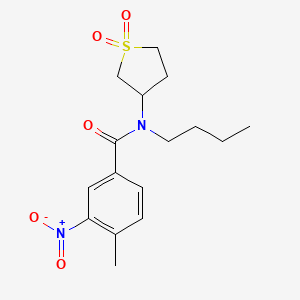

![molecular formula C27H25N3O3S2 B2524875 2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683777-56-2](/img/structure/B2524875.png)

2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds known for their wide range of biological activities. Sulfonamides are commonly used in medicinal chemistry due to their potential therapeutic effects. The specific structure of this compound suggests that it may have interesting interactions with biological targets such as enzymes.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides was synthesized and evaluated for their biological activity . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve the reaction of sulfonyl chlorides with amines or the coupling of sulfonamides with other organic moieties. These reactions are typically carried out under controlled conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of the compound , the sulfonyl group is linked to a thiazole ring, which is further connected to a benzamide moiety. The presence of a tetrahydronaphthalene group suggests a complex, multi-ring system that could contribute to the compound's binding affinity and selectivity towards biological targets. X-ray crystallography has been used to determine the structure of similar compounds, providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups and the reaction conditions. For example, N-sulfonylamines have been shown to react with 3-dimethylamino-2H-azirines to form a range of heterocyclic compounds, including thiadiazoles and oxathiazoles . These reactions are influenced by the nature of the substituents and the reaction partners. The compound may also participate in similar reactions, potentially leading to the formation of new heterocyclic systems with interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in polar solvents due to the presence of the sulfonyl group, which can form hydrogen bonds with solvent molecules. The melting points, boiling points, and stability of these compounds can vary widely, depending on the nature of the substituents and the rigidity of the molecular framework. The specific properties of the compound would need to be determined experimentally, but it is likely to share characteristics with other sulfonamide derivatives .

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound has been involved in studies focusing on the disposition and metabolism of certain pharmaceutical agents, indicating its relevance in understanding drug metabolism and pharmacokinetics. For instance, the disposition of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, was determined in a study, highlighting its principal route of metabolism and the identification of its principal circulating components in plasma (Renzulli et al., 2011).

Therapeutic Applications

Research has also delved into the therapeutic applications of compounds structurally similar to 2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide. Studies have investigated its potential in the treatment of various conditions. For example, a study on a novel full antagonist, DU 125530, with potential applications in the treatment of anxiety and mood disorders, suggests the potential therapeutic applications of such compounds (Rabiner et al., 2002).

Radioligand Applications

Compounds with a structural resemblance have been used as radioligands in medical imaging, indicating their potential utility in diagnostic applications. For example, [iodine-123]-(S)-IBZM has been used as a radiolabeled benzamide for melanoma imaging, showing promise in detecting melanoma (Maffioli et al., 1994).

Neurological Applications

Additionally, research into compounds structurally similar to 2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has explored their applications in neurological and psychiatric conditions. For instance, studies have investigated the potential of these compounds in treating conditions like idiopathic restless legs syndrome, highlighting their relevance in neurological research (Tribl et al., 2001).

properties

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S2/c1-18-10-14-22(15-11-18)35(32,33)30-24-9-5-4-8-23(24)26(31)29-27-28-25(17-34-27)21-13-12-19-6-2-3-7-20(19)16-21/h4-5,8-17,30H,2-3,6-7H2,1H3,(H,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXFRFCIRYEEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=C(CCCC5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

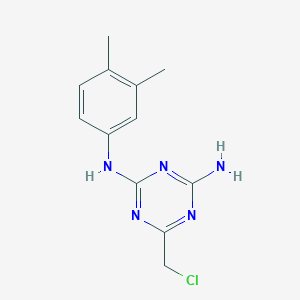

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

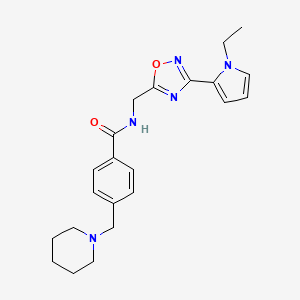

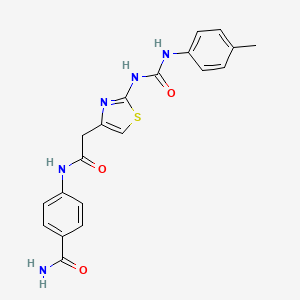

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

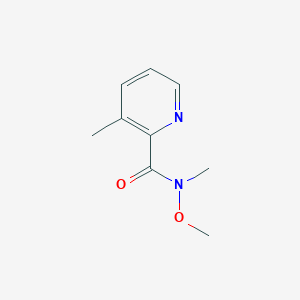

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)